molecular formula C11H7NO3S B1386007 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid CAS No. 656227-41-7

5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid

Cat. No. B1386007
M. Wt: 233.24 g/mol
InChI Key: IZBKTJYWJNEFOT-UHFFFAOYSA-N
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Description

5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H7NO3S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years due to their potential biological activities . Thiophene-2-carboxylic acid, a related compound, can be prepared by the oxidation of thiophene-2-carboxaldehyde . Other synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid consists of a thiophene ring attached to a pyridine ring via a formyl group . The molecular weight of this compound is 233.248 Da .


Chemical Reactions Analysis

Thiophene derivatives, including 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid, can undergo a variety of chemical reactions. For instance, thiophene-2-carboxylic acid can undergo double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Other reactions include condensation reactions and coupling reactions .

Scientific Research Applications

  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • The methods of application in this field often involve the synthesis and characterization of thiophene-based compounds, followed by their incorporation into semiconductor devices .
    • The outcomes in this field can include the development of more efficient and versatile organic semiconductors .
  • Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are used in the fabrication of OFETs and OLEDs .
    • The methods of application in this field often involve the synthesis of specific thiophene derivatives, followed by their incorporation into electronic devices .
    • The outcomes in this field can include the development of more efficient and versatile electronic devices .
  • Pharmacology

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • The methods of application in this field often involve the synthesis of specific thiophene derivatives, followed by their testing in biological systems .
    • The outcomes in this field can include the discovery of new drugs and treatments for various diseases .

properties

IUPAC Name

5-(6-formylpyridin-2-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-6-7-2-1-3-8(12-7)9-4-5-10(16-9)11(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBKTJYWJNEFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(S2)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid
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5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid
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5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid
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5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid
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5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid

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